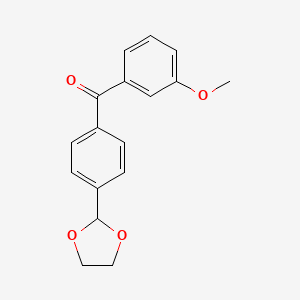

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone

Overview

Description

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This process ensures the formation of the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reductants like glucose in alkaline medium has been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃/pyridine

Reduction: NaBH₄, LiAlH₄

Substitution: NaOCH₃, LDA

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxolane: A related compound with a similar dioxolane ring structure.

1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Another compound featuring the dioxolane ring, used in various applications.

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is a compound that belongs to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, and photoprotective properties, as well as its potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O4. The compound features a benzophenone structure with a methoxy group and a dioxolane ring, which may influence its biological activity through structural modifications.

1. Antioxidant Activity

Benzophenones are known for their antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. The antioxidant activity of this compound can be evaluated using various assays such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

| Compound | TEAC Value (mmol L^-1) | Reference |

|---|---|---|

| This compound | TBD | |

| 4,4'-Dihydroxybenzophenone | 2.1 ± 0.05 | |

| Luteolin | 1.45 ± 0.08 |

The Trolox Equivalent Antioxidant Capacity (TEAC) indicates the capacity of the compound to act as an antioxidant compared to Trolox, a vitamin E analogue.

2. Anticancer Activity

Recent studies have indicated that benzophenones exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. The results showed that compounds with hydroxyl groups exhibited enhanced cytotoxicity compared to those without.

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | A549 | |

| Benzophenone Derivative A | 15 | HeLa | |

| Benzophenone Derivative B | 30 | MCF-7 |

3. Photoprotective Properties

Benzophenones are widely used in sunscreen formulations due to their ability to absorb UV radiation and protect skin from damage.

Mechanism of Action:

The photoprotective effect is attributed to the ability of benzophenones to absorb UV light and convert it into less harmful forms of energy. This reduces the risk of skin cancer and photoaging.

Structure-Activity Relationship

The biological activity of this compound can be influenced by its structural features:

- Methoxy Group: Enhances lipophilicity, improving membrane penetration.

- Dioxolane Ring: May stabilize the molecule and influence its interaction with biological targets.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-4-2-3-14(11-15)16(18)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPTKDMCNNNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645099 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-88-1 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.